N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide
Overview
Description
N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide typically involves the reaction of 4-methylphenylamine with benzotriazole derivatives under specific conditions. One common method includes the use of acetic anhydride as a reagent, which facilitates the formation of the acetamide group. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the accumulation of specific metabolites that can exert various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide can be compared with other benzotriazole derivatives, such as:
2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-5-benzotriazolyl]acetamide: This compound has a similar structure but different functional groups, leading to variations in its chemical and biological properties.
N-(2-bromo-4-methylphenyl)acetamide: This derivative contains a bromine atom, which can significantly alter its reactivity and applications.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)benzotriazol-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-3-6-13(7-4-10)19-17-14-8-5-12(16-11(2)20)9-15(14)18-19/h3-9H,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGACCNOKQELPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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